molecular formula C20H22FNO4 B4014570 dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B4014570
M. Wt: 359.4 g/mol
InChI Key: CVIDCKXBJYDDSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps, including addition reactions with dimethyl acetylenedicarboxylate. For instance, 1-aryl-1,4-dihydropyridines combine with dimethyl acetylenedicarboxylate to form complex heterocyclic compounds, demonstrating the versatility of dimethyl acetylenedicarboxylate in synthesizing diverse heterocyclic structures (Acheson et al., 1980).

Molecular Structure Analysis

The molecular structure of compounds synthesized from reactions involving dimethyl acetylenedicarboxylate has been elucidated through various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed insights into the molecular configuration and the formation of cyclic structures as a result of addition reactions (Acheson et al., 1980).

Chemical Reactions and Properties

Dimethyl acetylenedicarboxylate participates in cycloaddition reactions, leading to the formation of novel fluorinated thiaheterocycles through unique reaction mechanisms under irradiation conditions. This highlights the compound's reactivity and potential for generating structurally diverse heterocycles (Timoshenko et al., 2003).

Physical Properties Analysis

The physical properties of these heterocyclic compounds are closely tied to their molecular structures. Crystallographic analyses reveal the detailed arrangement of atoms within the crystal lattice, contributing to our understanding of the compound's physical characteristics, such as melting points, solubility, and stability (Hong, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds, are influenced by their functional groups and molecular structure. Spectroscopic characterization and density functional theory (DFT) calculations provide insights into the electronic structure and potential chemical behavior of these compounds, shedding light on their reaction mechanisms and pathways (Li et al., 2014).

properties

IUPAC Name

dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-25-19(23)16-11-22(15-5-3-4-6-15)12-17(20(24)26-2)18(16)13-7-9-14(21)10-8-13/h7-12,15,18H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIDCKXBJYDDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OC)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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